molecular formula C4H5Cl B1584404 3-Chloro-1-butyne CAS No. 21020-24-6

3-Chloro-1-butyne

Cat. No.: B1584404
CAS No.: 21020-24-6
M. Wt: 88.53 g/mol
InChI Key: PZFBULOUMNPBFA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and discovery of this compound can be traced back to the pioneering work in halogenated alkyne chemistry during the mid-20th century. Historical records indicate that systematic studies of chlorinated butyne derivatives began appearing in scientific literature during the 1950s, with significant contributions from researchers investigating the preparation and properties of various chloro-alkyne compounds. The foundational work published in the Journal of the American Chemical Society during 1951 established important precedents for understanding the reactivity patterns and synthetic utility of chlorinated alkyne systems. These early investigations focused on developing reliable synthetic methodologies for preparing chloro-alkyne compounds and characterizing their chemical behavior under various conditions. The research during this period laid the groundwork for subsequent developments in the field, establishing fundamental principles that continue to guide modern synthetic approaches to halogenated alkynes.

The systematic investigation of this compound specifically gained momentum as researchers recognized its potential as a versatile building block for more complex molecular architectures. Early synthetic approaches involved various chlorination strategies and substitution reactions designed to introduce the chlorine functionality at the desired position along the carbon chain. The development of efficient preparation methods became a priority as the compound's utility in organic synthesis became increasingly apparent. Researchers explored multiple synthetic routes, including direct chlorination of 1-butyne precursors and substitution reactions involving propargyl alcohol derivatives with appropriate chlorinating agents. These historical developments established the foundation for current industrial production methods and continue to influence modern approaches to the synthesis of related halogenated alkyne compounds.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends far beyond its role as a simple synthetic intermediate, encompassing its fundamental contributions to the understanding of alkyne reactivity and its practical applications in complex molecule construction. The compound serves as an exemplary model for studying the interplay between halogen substituents and alkyne functionality, providing valuable insights into electronic effects and reaction mechanisms. Research has demonstrated that the unique combination of the terminal alkyne and chlorine substituent creates distinct reactivity patterns that can be exploited for selective transformations. The compound's ability to undergo diverse reaction types, including substitution, addition, oxidation, and reduction reactions, has made it an invaluable tool for investigating reaction mechanisms and developing new synthetic methodologies. Its role in multicomponent reactions and metal-catalyzed transformations has particularly highlighted its versatility and importance in modern synthetic chemistry.

The practical applications of this compound in pharmaceutical and agrochemical development underscore its critical importance in industrial organic chemistry. The compound's structural features enable it to serve as a key building block in the synthesis of biologically active molecules, where its reactive sites can be selectively modified to introduce desired functionality. Research has shown its utility in constructing complex heterocyclic frameworks, particularly in the synthesis of furan and pyrrole derivatives that are prevalent in many biologically active natural and synthetic compounds. The compound's compatibility with various catalytic systems has facilitated its incorporation into efficient synthetic routes for drug candidates and agricultural chemicals. Furthermore, its role in developing new materials with specific properties has expanded its significance beyond traditional pharmaceutical applications, demonstrating its value in polymer chemistry and materials science research.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula Carbon Four Hydrogen Five Chlorine
Molecular Weight 88.53 grams per mole
Chemical Abstracts Service Number 21020-24-6
Boiling Point 68 degrees Celsius
Density 0.96 grams per cubic centimeter
Refractive Index 1.4230-1.4270
Physical State Clear liquid
Melting Point -93.5 degrees Celsius (estimated)

Table 2: Synthetic Applications and Reaction Types

Reaction Type Product Category Application Area Reference
Nucleophilic Substitution Hydroxy derivatives Pharmaceutical intermediates
Addition Reactions Halogenated alkenes Specialty chemicals
Oxidation Reactions Carbonyl compounds Synthetic intermediates
Coupling Reactions Complex molecules Drug development
Multicomponent Reactions Heterocyclic compounds Biological applications

Properties

IUPAC Name

3-chlorobut-1-yne
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InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h1,4H,2H3
Source PubChem
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InChI Key

PZFBULOUMNPBFA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5Cl
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DSSTOX Substance ID

DTXSID70871320
Record name 1-Butyne, 3-chloro-
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Molecular Weight

88.53 g/mol
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Physical Description

Clear colorless liquid; [TCI America MSDS]
Record name 3-Chloro-1-butyne
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Vapor Pressure

140.0 [mmHg]
Record name 3-Chloro-1-butyne
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CAS No.

21020-24-6
Record name 3-Chloro-1-butyne
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Preparation Methods

Chlorination of 1-Butyne

One industrially relevant method involves direct chlorination of 1-butyne. In this process, chlorine gas is added to 1-butyne in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under controlled temperature and solvent conditions to yield 3-Chloro-1-butyne selectively.

  • Reaction: 1-Butyne + Cl₂ → this compound
  • Catalyst: FeCl₃ (iron(III) chloride)
  • Solvent: Typically inert solvents like dichloromethane or carbon tetrachloride
  • Temperature: Mild conditions to avoid over-chlorination
  • Yield: Moderate to high, depending on reaction control

This method leverages the electrophilic addition of chlorine to the triple bond followed by rearrangement or substitution to install the chlorine at the 3-position.

Reaction of Propargyl Alcohol with Thionyl Chloride

Another common laboratory synthesis involves converting propargyl alcohol derivatives into this compound via chlorination with thionyl chloride (SOCl₂). This reaction replaces the hydroxyl group with chlorine under mild conditions.

This method is favored for its simplicity and relatively mild reaction conditions.

Acid-Catalyzed Chlorination of 3-Hydroxy-3-methylbutyne

A related compound, 3-chloro-3-methyl-1-butyne, is synthesized by acid-catalyzed chlorination of 3-hydroxy-3-methylbutyne using hydrochloric acid and zinc chloride as a catalyst in aqueous conditions.

  • Reagents: Hydrochloric acid (HCl), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄)
  • Solvent: Water with polyethylene glycol 600 as additive
  • Temperature: 0 to 5 °C
  • Reaction Time: 2 hours
  • Yield: Approximately 95% with 99% purity

This method involves dropwise addition of reactants under controlled cooling to maintain selectivity and minimize side reactions.

Comparative Table of Preparation Methods

Method Description Starting Material Reagents/Catalysts Solvent Temperature Yield (%) Notes
Chlorination of 1-butyne 1-Butyne Cl₂, FeCl₃ (catalyst) Dichloromethane Mild (~room temp) Moderate to High Industrial scale, requires catalyst
Propargyl alcohol chlorination with SOCl₂ Propargyl alcohol Thionyl chloride (SOCl₂) Dichloromethane Room temp High Mild conditions, lab-scale synthesis
Acid-catalyzed chlorination of hydroxybutyne 3-Hydroxy-3-methylbutyne HCl, ZnCl₂, H₂SO₄ Water + PEG 600 0–5 °C 95 High purity, controlled dropwise addition

Detailed Reaction Mechanisms and Notes

  • Chlorination of 1-butyne: The reaction proceeds via electrophilic addition of chlorine across the triple bond, followed by rearrangement to place chlorine at the 3-position. The presence of FeCl₃ catalyzes the formation of reactive chlorine species, enhancing selectivity.

  • Thionyl chloride substitution: Thionyl chloride reacts with the hydroxyl group of propargyl alcohol to form an intermediate chlorosulfite ester, which then undergoes nucleophilic substitution to yield this compound with release of SO₂ and HCl gases.

  • Acid-catalyzed chlorination: Zinc chloride acts as a Lewis acid catalyst facilitating the protonation of the hydroxyl group, enabling substitution by chloride ions from HCl. The low temperature prevents side reactions and decomposition.

Research Findings and Applications of Preparation Methods

  • The chlorination of 1-butyne is scalable and suited for industrial synthesis but requires careful control of reaction parameters to avoid poly-chlorinated byproducts.

  • The thionyl chloride method is widely used in research laboratories due to its straightforward procedure and high yield, making it suitable for synthesizing this compound for further chemical transformations.

  • The acid-catalyzed chlorination method for related compounds demonstrates that low-temperature aqueous conditions with catalytic zinc chloride can achieve very high yields and purity, suggesting potential for adaptation to this compound synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-butyne undergoes a variety of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form carbonyl compounds or reduced to yield alkenes and alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide in aqueous or alcoholic solution.

    Addition Reactions: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

    Oxidation Reactions: Potassium permanganate or ozone.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: 3-hydroxy-1-butyne.

    Addition Reactions: 3,3-dichloro-1-butene.

    Oxidation Reactions: 3-chlorobutanal.

    Reduction Reactions: 3-chloro-1-butene.

Scientific Research Applications

Scientific Research Applications

3-Chloro-1-butyne serves multiple functions across various scientific disciplines:

Organic Synthesis

This compound is primarily used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions.
  • Addition Reactions: The carbon-carbon triple bond enables addition reactions with halogens and hydrogen halides.
  • Oxidation and Reduction Reactions: It can be oxidized to form carbonyl compounds or reduced to yield alkenes and alkanes.

Biological Research

In biological contexts, this compound has been utilized in studies involving enzyme inhibition. Its ability to interact with alkynes makes it valuable for investigating enzymes that are sensitive to such compounds. This includes the exploration of potential pharmaceutical applications where enzyme inhibitors are required .

Pharmaceutical Development

Research into the pharmaceutical applications of this compound has focused on its potential as an enzyme inhibitor. The compound's reactivity allows it to bind effectively to active sites of enzymes, thereby blocking their activity and providing insights into drug design .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. By binding to the active site, it prevented substrate access, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry, researchers have successfully employed this compound in the construction of complex molecular architectures. For instance, it has been used in the synthesis of benzo[b]pyrano[2,3-i]xanthen-6-ones through alkylation reactions followed by Claisen rearrangement, demonstrating its utility in creating biologically relevant compounds .

Mechanism of Action

The mechanism of action of 3-chloro-1-butyne involves its reactivity with nucleophiles and electrophiles. The triple bond and the chlorine atom make it a versatile intermediate, capable of undergoing various chemical transformations. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes that interact with alkynes, thereby blocking their activity.

Comparison with Similar Compounds

    3-Chloro-1-butene: Similar in structure but contains a double bond instead of a triple bond.

    3-Bromo-1-butyne: Contains a bromine atom instead of chlorine.

    1-Butyne: Lacks the chlorine atom, making it less reactive in substitution reactions.

Uniqueness: 3-Chloro-1-butyne is unique due to the presence of both a chlorine atom and a triple bond, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.

Biological Activity

3-Chloro-1-butyne (CAS No. 1111-97-3) is a chloroalkyne compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

  • Molecular Formula : C₅H₇Cl
  • Molecular Weight : 102.56 g/mol
  • Structure :
    • Linear Structure Formula: ClC(CH₃)₂C≡CH
    • SMILES Notation: QSILYWCNPOLKPN-UHFFFAOYSA-N

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have indicated that derivatives of this compound can inhibit tumor growth by interfering with cellular pathways involved in cancer cell proliferation. For instance, modifications of the compound have shown to affect the hypoxia-inducible factor (HIF) pathway, crucial for tumor survival under low oxygen conditions .
  • Mutagenicity : The compound has been listed among chemicals with established mutagenic properties. Research suggests that its structure may contribute to DNA damage, leading to potential carcinogenic effects .

Antitumor Activity

A study focused on the synthesis of compounds derived from this compound demonstrated significant cytotoxicity against various cancer cell lines. The derivatives were tested for their ability to inhibit HIF transcription, which is essential for tumor adaptation to hypoxic environments. Results indicated that certain derivatives could reduce HIF-1α levels in a dose-dependent manner, suggesting their potential as anticancer agents .

Mutagenicity Testing

In a comprehensive mutagenicity assessment involving 346 chemicals, this compound was identified as a mutagenic agent. This classification was based on its ability to induce genetic mutations in bacterial assays, raising concerns about its safety in various applications .

Data Tables

Property Value
Molecular FormulaC₅H₇Cl
Molecular Weight102.56 g/mol
Antitumor ActivityInhibits HIF transcription
MutagenicityPositive

Q & A

Q. What analytical methods are recommended for assessing the purity of 3-Chloro-1-butyne in research settings?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for determining the purity of this compound. GC is particularly effective for volatile compounds, while HPLC can resolve impurities with higher polarity. Calibration with certified reference materials (CRMs) and validation using internal standards are critical to ensure accuracy. Purity specifications (>98.0% GC) should align with batch-specific certificates of analysis .

Q. What safety precautions are critical when handling this compound in laboratory environments?

Due to limited toxicity data, this compound should be handled under fume hoods with appropriate personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Avoid inhalation or skin contact. Waste disposal must comply with institutional guidelines for halogenated alkynes. Emergency protocols should include containment using absorbent materials (e.g., sand, diatomite) and immediate ventilation .

Advanced Research Questions

Q. How can bootstrap methods improve the reliability of stereochemical models for this compound?

this compound’s rigid structure makes it a benchmark for validating computational stereochemical models. Bootstrap resampling quantifies uncertainties in molecular alignment (MA) by generating synthetic datasets from experimental spectra. This approach statistically evaluates the robustness of absolute configuration (AC) assignments, reducing false positives in chiral analysis. Researchers should cross-validate results with X-ray crystallography or vibrational circular dichroism (VCD) when available .

Q. What methodologies address discrepancies in purity analysis results for this compound?

Contradictions in purity data often arise from instrument calibration drift or matrix interferences. To mitigate this:

  • Perform triplicate measurements using GC-MS and HPLC-UV to cross-check results.
  • Use deuterated analogs as internal standards for GC quantification.
  • Validate column efficiency and detector sensitivity with reference standards before analysis .

Q. How can this compound be utilized in studying nucleophilic substitution reactions?

The chloro group in this compound undergoes nucleophilic substitution with amines or thiols under basic conditions. Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophile concentrations can elucidate reaction mechanisms. Monitoring progress via FT-IR (C≡C stretch at ~2100 cm⁻¹) and NMR (disappearance of CH₂Cl signal at ~δ 4.0 ppm) provides real-time insights into reactivity .

Q. What role does this compound play in synthesizing complex organic intermediates?

The alkyne moiety in this compound enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to build heterocyclic scaffolds. Its chloro group facilitates further functionalization via cross-coupling (e.g., Sonogashira) or elimination reactions. Researchers should optimize catalyst systems (e.g., Pd/Cu) and solvent polarity to enhance yield and selectivity .

Key Considerations for Experimental Design

  • Stereochemical Validation : Combine computational models (e.g., MA) with experimental techniques like X-ray crystallography to resolve ambiguities .
  • Reactivity Screening : Use kinetic profiling and solvent optimization to control side reactions in substitution studies .
  • Safety Compliance : Adhere to PAC thresholds (e.g., PAC-1: 2.1 mg/m³) for workplace exposure limits .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-butyne
Reactant of Route 2
3-Chloro-1-butyne

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